molecular formula C25H23NO4S B12105227 (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid

Cat. No.: B12105227
M. Wt: 433.5 g/mol
InChI Key: VJOTZFRQJMLKED-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a phenylthio group at the β-carbon. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-16(31-17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOTZFRQJMLKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the phenylthio group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The Fmoc group can be removed under reductive conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the Fmoc group results in the free amino acid.

Scientific Research Applications

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its potential role in protein engineering and modification.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The phenylthio group can also participate in various chemical reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids with modifications at the β-carbon. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at β-Carbon Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid Phenylthio (-SPh) C₂₅H₂₃NO₄S 441.52 Not provided Peptide synthesis, enzyme inhibition studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (-C₆H₄CH₃) C₂₅H₂₃NO₄ 401.45 211637-75-1 SPPS, chiral building blocks
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid Hydroxyl (-OH) C₁₉H₁₉NO₅ 341.36 73731-37-0 Glycopeptide synthesis, protein engineering
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-fluorophenyl)butanoic acid 2-Fluorophenyl (-C₆H₄F) C₂₅H₂₂FNO₄ 435.45 MFCD01860911 Targeted drug delivery, fluorinated probe design
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid 3-Allyloxyphenyl (-C₆H₄OCH₂CH=CH₂) C₂₇H₂₅NO₅ 455.50 1217835-37-4 Photolabile linker systems, bioconjugation

Key Findings from Comparative Analysis

Steric and Electronic Effects :

  • The phenylthio group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to hydroxyl or alkyl-substituted analogs. This may enhance resistance to enzymatic degradation in peptide chains .
  • Fluorinated analogs (e.g., 2-fluorophenyl derivative ) exhibit improved metabolic stability and binding affinity to hydrophobic protein pockets, as fluorine’s electronegativity modulates electronic properties.

Reactivity in Synthesis: Hydroxyl-containing analogs (e.g., (2S,3R)-3-hydroxybutanoic acid ) are prone to oxidation, requiring inert storage conditions, whereas phenylthio and allyloxy derivatives show greater stability under ambient conditions . The allyloxy group in the (R)-3-(3-allyloxyphenyl) analog enables click chemistry applications, a feature absent in the phenylthio derivative.

Bioactivity and Target Interactions :

  • Clustering analyses () suggest that compounds with aromatic β-substituents (e.g., phenylthio, o-tolyl) share similar bioactivity profiles, likely due to shared π-π stacking interactions with target proteins.
  • Hydrophilic groups (e.g., hydroxyl) correlate with solubility but may reduce membrane permeability, as seen in glycopeptide derivatives .

Toxicity and Safety: Limited toxicity data are available for these compounds. However, acute toxicity (Category 4) is reported for structurally similar Fmoc derivatives, necessitating handling by trained professionals .

Table 2: Computational Similarity Metrics (Tanimoto Index)

Compound Pair Tanimoto Similarity (MACCS) Tanimoto Similarity (Morgan) Biological Activity Correlation
Target vs. (S)-o-tolyl analog 0.82 0.78 High (shared protein target clusters)
Target vs. (2S,3R)-hydroxy analog 0.65 0.60 Moderate (divergent solubility profiles)
Target vs. 2-fluorophenyl analog 0.79 0.75 High (similar enzyme inhibition)

Note: Similarity metrics derived from methodology.

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